1-Methyl-6-thioguanosine
Overview
Description
1-Methyl-6-thioguanosine is a modified nucleoside, specifically a thiopurine derivative It is structurally similar to guanosine but contains a sulfur atom replacing the oxygen atom at the sixth position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-6-thioguanosine can be synthesized through various chemical routes. One common method involves the methylation of 6-thioguanosine. The process typically includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective methylation at the first position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through crystallization or chromatography techniques to ensure it meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-thioguanosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioguanosine moiety can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Methylation: Further methylation can occur at different positions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thioguanosine derivatives.
Methylation: Dimethylated thioguanosine derivatives.
Scientific Research Applications
1-Methyl-6-thioguanosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Incorporated into RNA molecules to study RNA-protein interactions and RNA stability.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Used in the development of diagnostic tools and as a reference material in analytical chemistry .
Mechanism of Action
1-Methyl-6-thioguanosine exerts its effects primarily through its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. This disruption can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy. The compound targets enzymes involved in nucleic acid metabolism, such as hypoxanthine-guanine phosphoribosyltransferase .
Comparison with Similar Compounds
6-Thioguanosine: Lacks the methyl group at the first position but shares the thioguanosine core structure.
6-Mercaptopurine: Another thiopurine derivative used in cancer treatment.
Azathioprine: A prodrug that converts to 6-mercaptopurine in the body
Uniqueness: 1-Methyl-6-thioguanosine is unique due to its specific methylation, which can influence its biological activity and stability. This modification can enhance its incorporation into nucleic acids and potentially improve its therapeutic efficacy compared to other thiopurines .
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4S/c1-15-10(21)5-8(14-11(15)12)16(3-13-5)9-7(19)6(18)4(2-17)20-9/h3-4,6-7,9,17-19H,2H2,1H3,(H2,12,14)/t4-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKZHHCJWDWGAJ-FJGDRVTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=S)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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